
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Warfarin, which is a widely used anticoagulant drug. However,
作用機序
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- as an anticoagulant agent involves the inhibition of vitamin K epoxide reductase. This enzyme is responsible for the recycling of vitamin K, which is required for the synthesis of clotting factors in the liver. The inhibition of this enzyme by 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- leads to a decrease in the synthesis of clotting factors, thereby preventing blood clotting. The mechanism of action of this compound as an anti-cancer agent involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- have been extensively studied. As an anticoagulant agent, this compound can prevent the formation of blood clots, which can lead to various cardiovascular diseases, including stroke and heart attack. However, the use of this compound as an anticoagulant agent can also lead to bleeding disorders. As an anti-cancer agent, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth and proliferation of cancer cells. However, this compound can also have toxic effects on healthy cells.
実験室実験の利点と制限
The advantages of using 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- in lab experiments include its well-established synthesis methods and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxic effects on healthy cells and the need for careful handling due to its anticoagulant properties.
将来の方向性
There are several future directions for the scientific research of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. One of the significant areas of research is the development of new anticoagulant agents based on the structure of this compound. Another area of research is the further exploration of the anti-cancer properties of this compound and the development of new anti-cancer agents based on its structure. Additionally, the potential use of this compound in other scientific research fields, such as neuroscience and immunology, can be explored.
合成法
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- involves several steps. The first step is the condensation of 4-hydroxycoumarin with propionaldehyde to form 4-(prop-2-en-1-yl)benzene-1,2-diol. This intermediate is then reacted with propylamine to form the final product, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction and the Mannich reaction.
科学的研究の応用
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is as an anticoagulant agent. Warfarin, the drug form of this compound, is widely used to prevent blood clotting in patients with cardiovascular diseases. Besides, this compound has been studied for its potential anti-cancer properties. Studies have shown that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth of cancer cells and induce apoptosis.
特性
CAS番号 |
136806-22-9 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
2-oxo-4-(propylamino)chromene-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-12-9-5-3-4-6-11(9)17-13(16)10(12)8-15/h3-6,8,14H,2,7H2,1H3 |
InChIキー |
HKFAIEFECPBETD-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
正規SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



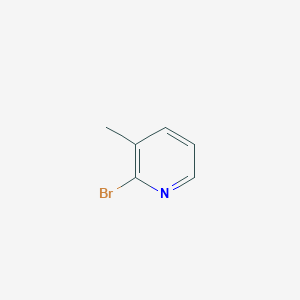
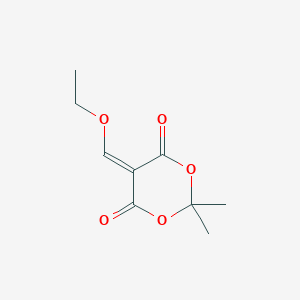

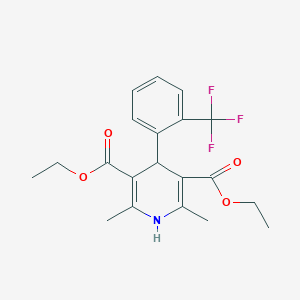
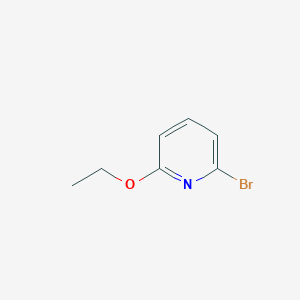
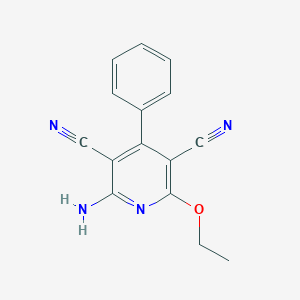
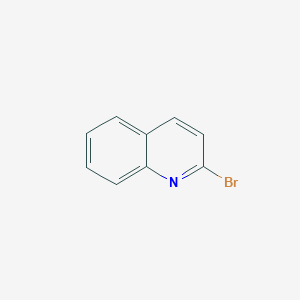
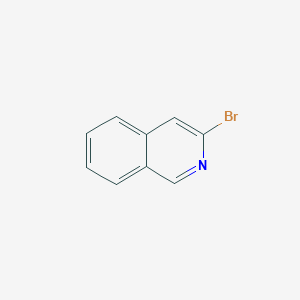
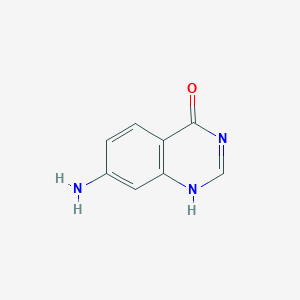
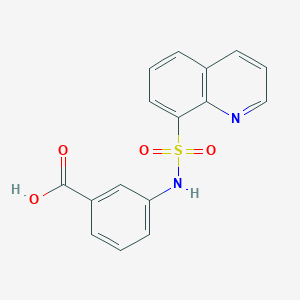
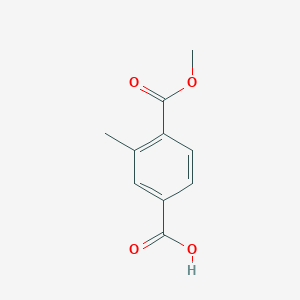
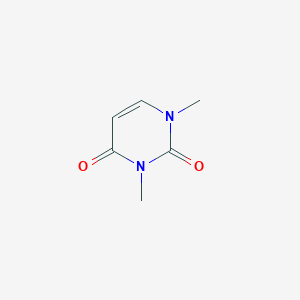
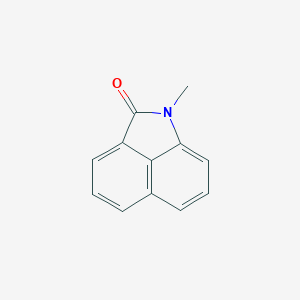
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)